![molecular formula C13H14F3NO7S B2610828 4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate CAS No. 929095-35-2](/img/structure/B2610828.png)
4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate
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Description
“4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate” is a chemical compound used for pharmaceutical testing . It is also known as "Propanoic acid, 2,2-dimethyl-, [4-nitro-3-[[(trifluoromethyl)sulfonyl]oxy]phenyl]methyl ester" .
Molecular Structure Analysis
The molecular formula of “4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate” is C13H14F3NO7S, and its molecular weight is 385.31 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate” are not fully detailed in the search results. Its molecular formula is C13H14F3NO7S, and its molecular weight is 385.31 .Scientific Research Applications
Versatile Coupling Reagent
4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate and its analogues have been explored as versatile coupling reagents in the synthesis of complex organic molecules. Seebach et al. (1985) demonstrated the use of nitroolefin derivatives, similar to 4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate, in multiple coupling reactions. These reagents facilitate the regioselective introduction of allylic pivaloyloxy groups into nitroolefins, leading to a broad range of structures without NO2 substituents, showcasing their utility in constructing varied molecular frameworks (Seebach, Calderari, & Knochel, 1985).
Nickel-Catalyzed Cross-Couplings
The nickel-catalyzed cross-coupling of benzylic pivalates with arylboroxines represents another significant application, as shown by Zhou et al. (2013). Their research highlights the stereospecific formation of diarylalkanes and triarylmethanes using a nickel catalyst and NaOMe as a base, indicating the compound's utility in creating diverse arylated structures with high yields and enantiomeric excesses (Zhou, Srinivas, Dasgupta, & Watson, 2013).
Protective Group for Hydroxyl Functions
4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate-related compounds have been used as protective groups for hydroxyl functions in synthetic chemistry. Fukase et al. (1991) introduced the 4-Pivaloylaminobenzyl (PAB) group, a benzyl-type protecting group with higher acid stability than traditional ethers, highlighting the role of such compounds in protecting sensitive functional groups during complex synthetic sequences (Fukase, Yoshimura, Hashida, & Kusumoto, 1991).
HNO Donor and Thiol Modification
Acyloxy nitroso compounds, related to 4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate, have been studied for their ability to release Nitroxyl (HNO) and react with thiol-containing proteins. Such compounds have potential therapeutic applications due to their distinct chemical reactivity and biological effects. Shoman et al. (2013) and Dumond et al. (2013) have explored these compounds for their HNO release kinetics and reactions with heme and thiol-containing proteins, demonstrating their potential in medicinal chemistry and enzymology (Shoman et al., 2013) (Dumond et al., 2013).
properties
IUPAC Name |
[4-nitro-3-(trifluoromethylsulfonyloxy)phenyl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO7S/c1-12(2,3)11(18)23-7-8-4-5-9(17(19)20)10(6-8)24-25(21,22)13(14,15)16/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWCQVFULVLKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-3-(trifluoromethylsulfonyloxy)benzyl pivalate |
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